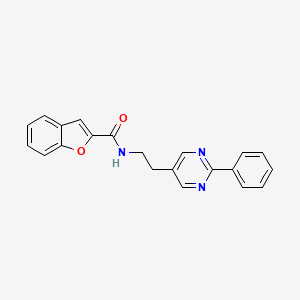

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide

Description

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran-2-carboxamide core linked via an ethyl group to a 2-phenylpyrimidin-5-yl moiety. This structure combines aromatic heterocycles (benzofuran and pyrimidine) with an amide bond, which is common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-21(19-12-17-8-4-5-9-18(17)26-19)22-11-10-15-13-23-20(24-14-15)16-6-2-1-3-7-16/h1-9,12-14H,10-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVORJZVDEQBVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide typically involves the reaction of benzofuran-2-carboxylic acid with 2-(2-phenylpyrimidin-5-yl)ethylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-tumor and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison

| Compound Name | Core Structure | Substituents/Linkers | Molecular Weight | CAS RN | Potential Application |

|---|---|---|---|---|---|

| Target Compound | Benzofuran-2-carboxamide | Ethyl-linked 2-phenylpyrimidin-5-yl | Not provided | Not provided | Kinase inhibition (inferred) |

| Methyl 2-phenylpyrimidine-5-carboxylate | Pyrimidine-5-carboxylate | Methyl ester | 214.21 | 64074-29-9 | Synthetic intermediate |

| N-Methyl-(2-phenylpyrimidin-5-yl)methylamine | Pyrimidin-5-yl methylamine | N-Methylamine | 199.25 | 921939-11-9 | Amine-reactive intermediate |

| Relacatib (SB-462795) | Benzofuran-2-carboxamide | Sulfonyl-azepin-pyridinyl complex | 540.63 | 362505-84-8 | Osteoporosis treatment |

Structural and Functional Analysis

(a) Methyl 2-phenylpyrimidine-5-carboxylate

- Key Differences : Replaces the ethyl-benzofuran-2-carboxamide group with a methyl ester.

- Implications : The methyl ester group reduces molecular weight (214.21 vs. target compound’s likely higher weight) and alters polarity, making it more suitable as a synthetic intermediate rather than a bioactive molecule .

(b) N-Methyl-(2-phenylpyrimidin-5-yl)methylamine

- Key Differences : Features a methylamine substituent instead of the ethyl-linked benzofuran carboxamide.

- Implications : The primary amine group enhances reactivity (e.g., in Schiff base formation) but limits bioavailability due to higher hydrophilicity. Melting point (77–79.5°C) suggests lower thermal stability compared to the target compound’s inferred properties .

(c) Relacatib (SB-462795)

- Key Differences : Retains the benzofuran-2-carboxamide core but incorporates a sulfonyl-azepin-pyridinyl substituent.

- Implications : The complex substituent system in Relacatib targets cathepsin K for osteoporosis, whereas the target compound’s simpler pyrimidine-ethyl linkage may favor kinase or protease inhibition .

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features a complex structure that integrates a benzofuran core with a phenylpyrimidine moiety. The synthesis typically involves the reaction of benzofuran-2-carboxylic acid with 2-(2-phenylpyrimidin-5-yl)ethylamine, facilitated by coupling agents such as EDCI and bases like triethylamine under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines, including:

- MDA-MB-231 (triple-negative breast cancer)

The compound demonstrated a favorable selectivity index, showing a 19-fold lesser effect on non-cancerous cells compared to cancerous ones, suggesting its potential for targeted therapy .

The mechanism of action involves the modulation of specific molecular targets. The compound may interact with enzymes or receptors, leading to altered signaling pathways that induce apoptosis in cancer cells. Notably, it has been observed to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

Neuroprotective Effects

In addition to its anticancer properties, this compound exhibits neuroprotective effects . A study indicated that certain derivatives displayed significant protection against NMDA-induced excitotoxicity in neuronal cultures. Specifically, compounds with methyl and hydroxyl substitutions showed marked anti-excitotoxic effects, highlighting the importance of structural modifications for enhancing neuroprotective activity .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.